molecular formula C6H9ClFNO2S2 B13461023 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride

5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride

Cat. No.: B13461023
M. Wt: 245.7 g/mol
InChI Key: HKRBSSKQOOFJMX-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C6H10N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both amino and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of the aminoethyl group and the sulfonyl fluoride group onto the thiophene ring. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethanol, followed by the conversion of the resulting sulfonamide to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or thiol.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of sulfonamides or thiols.

    Substitution: Formation of sulfonamide derivatives or other substituted products.

Scientific Research Applications

5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibitory properties.

    Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor with a similar mechanism of action.

    Diisopropylfluorophosphate: Another enzyme inhibitor that targets serine proteases.

Uniqueness

5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is unique due to its thiophene ring structure, which imparts distinct electronic properties and reactivity compared to benzene-based sulfonyl fluorides. This uniqueness can lead to different biological activities and applications in research and industry.

Properties

Molecular Formula

C6H9ClFNO2S2

Molecular Weight

245.7 g/mol

IUPAC Name

5-(2-aminoethyl)thiophene-2-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H8FNO2S2.ClH/c7-12(9,10)6-2-1-5(11-6)3-4-8;/h1-2H,3-4,8H2;1H

InChI Key

HKRBSSKQOOFJMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)CCN.Cl

Origin of Product

United States

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